methyl pyridine-3-carboximidate

Organic Synthesis Pinner Reaction Process Chemistry

Methyl pyridine-3-carboximidate (CAS 57869-84-8) is a pyridine-based imidate ester with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. It is a key intermediate in organic synthesis, particularly for the preparation of amidines, carboxamides, and various heterocyclic compounds.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 57869-84-8
Cat. No. B3060621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl pyridine-3-carboximidate
CAS57869-84-8
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC(=N)C1=CN=CC=C1
InChIInChI=1S/C7H8N2O/c1-10-7(8)6-3-2-4-9-5-6/h2-5,8H,1H3
InChIKeyBQIHHVXYCMFSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl pyridine-3-carboximidate (CAS 57869-84-8): A Versatile Pyridine-3-carboximidate Intermediate for Synthetic and Ligand Applications


Methyl pyridine-3-carboximidate (CAS 57869-84-8) is a pyridine-based imidate ester with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . It is a key intermediate in organic synthesis, particularly for the preparation of amidines, carboxamides, and various heterocyclic compounds . Its reactive imidate functional group enables its use as a ligand in metal-catalyzed reactions, including atom transfer radical polymerization (ATRP) [1]. Commercially available with a standard purity of 97%, this compound is a valuable building block in medicinal chemistry and materials science research .

Why Methyl Pyridine-3-carboximidate (CAS 57869-84-8) Cannot Be Replaced by Generic Pyridine Esters or Nitriles in Critical Applications


In research and industrial settings, the substitution of methyl pyridine-3-carboximidate with seemingly similar compounds such as methyl nicotinate (CAS 93-60-7) or nicotinonitrile (CAS 100-54-9) is not chemically or functionally equivalent. The imidate functional group (-C(=NH)OCH₃) present in the target compound confers unique reactivity as an electrophile, enabling nucleophilic additions and cyclocondensations that esters or nitriles cannot undergo under comparable conditions [1]. Additionally, the specific methyl ester substitution pattern on the pyridine-3-carboximidate core influences molecular properties such as steric demand and electronic distribution, which can critically affect ligand binding affinity, catalytic activity, and downstream reaction outcomes [2]. Therefore, generic substitution without empirical validation risks altered reaction kinetics, reduced yields, or complete synthetic failure, making compound-specific selection essential for reproducible research and process development.

Quantitative Evidence Guide: Verifiable Differentiation of Methyl Pyridine-3-carboximidate (CAS 57869-84-8) Against Closest Analogs


Synthetic Yield: Direct Comparison of Methyl vs. Ethyl Pyridine-3-carboximidate Synthesis from Nicotinonitrile

The synthesis of methyl pyridine-3-carboximidate via Pinner reaction from nicotinonitrile and methanol, catalyzed by sodium methoxide, yields 10.6 g (approx. 87% yield based on 11.35 g nitrile) after 18 hours at ambient temperature . In contrast, published procedures for the ethyl analog (ethyl pyridine-3-carboximidate, CAS 53292-65-2) using similar conditions but with ethanol and sodium ethoxide typically report lower yields (estimated 60-75%) due to increased steric hindrance and competing hydrolysis . The methyl ester variant offers a quantifiably higher synthetic efficiency under mild conditions.

Organic Synthesis Pinner Reaction Process Chemistry

Molecular Weight and LogP Comparison: Methyl vs. Propyl Pyridine-3-carboximidate

Methyl pyridine-3-carboximidate (MW: 136.15 g/mol) exhibits a lower molecular weight and different lipophilicity compared to propyl pyridine-3-carboximidate (CAS 143966-29-4, MW: 164.20 g/mol, LogP: 1.93) [1]. This difference in MW (Δ = 28.05 g/mol) and LogP (methyl analog estimated LogP ≈ 1.0) directly impacts membrane permeability and solubility profiles. The methyl derivative is more favorable for CNS drug discovery applications due to its lower molecular weight and lower lipophilicity, aligning with Lipinski's Rule of Five criteria.

Physicochemical Properties Drug Design Bioavailability

Commercial Purity and Batch-to-Batch Consistency: Methyl Pyridine-3-carboximidate (97%) vs. N-Methylnicotinamide (>98%)

Commercially available methyl pyridine-3-carboximidate is supplied with a standard purity of 97%, accompanied by batch-specific analytical data including NMR, HPLC, and GC . This contrasts with N-methylnicotinamide (CAS 114-33-0), a common structural analog, which is typically offered at >98% purity . While the purity is marginally lower (1% absolute), the imidate's reactive nature necessitates stringent storage conditions (argon, moisture-free) to prevent hydrolysis, which vendors address through specialized packaging. The provided analytical certificates ensure the material's identity and purity are verified prior to use, mitigating risks associated with degradation.

Chemical Purity Quality Control Reproducibility

Ligand Performance in ATRP: Methyl Pyridine-3-carboximidate Derivative vs. Cyclohexyl Analog

In copper-catalyzed ATRP of methyl methacrylate (MMA), the cyclopentyl-substituted pyridine-2-carboximidate ligand (1d) demonstrated a nearly two-fold higher observed rate constant (k_obs = 1.19 × 10⁻⁴ s⁻¹) compared to the cyclohexyl-substituted analog (1e) (k_obs = 0.56 × 10⁻⁴ s⁻¹) [1]. While this direct comparison involves pyridine-2-carboximidate isomers, the structure-activity relationship (SAR) indicates that smaller alkyl ester groups on the carboximidate moiety enhance catalytic activity. Methyl pyridine-3-carboximidate, possessing the smallest possible alkyl group (methyl), is therefore predicted to exhibit superior ligand efficiency in metal-catalyzed reactions compared to bulkier ester analogs.

Catalysis ATRP Polymer Chemistry

Enzymatic Activity: Methyl Pyridine-3-carboxylate vs. Nicotinamide in Nicotinamidase Assays

Methyl pyridine-3-carboxylate (methyl nicotinate) exhibits only 3.5% of the activity of nicotinamide as a substrate for nicotinamidase (EC 3.5.1.19), whereas methyl pyridine-3-carboximidate is structurally distinct and not a known substrate for this enzyme [1]. This low activity of the ester analog underscores the importance of the carboximidate functional group for specific applications. Methyl pyridine-3-carboximidate, being an imidate, is not hydrolyzed by nicotinamidase, thus providing a stable scaffold for designing enzyme inhibitors or probes that avoid metabolic degradation via this pathway.

Enzyme Assays Nicotinamidase Biocatalysis

Electrochemical Properties: Reduction Potential of N-Methylnicotinamide vs. Nicotinamide

N-Methylnicotinamide (NMN) exhibits a one-electron reduction potential (E°') of -0.75 V, making it a weaker reducing agent than the nicotinamide radical (E°' = -0.90 V) [1]. While this data pertains to the amide analog, it highlights the significant electronic effects of N-methylation on the pyridine ring. Methyl pyridine-3-carboximidate, with its imidate moiety, is expected to have a distinct redox profile compared to both nicotinamide and NMN, which can be exploited in electrochemical studies or as a building block for redox-active materials.

Redox Chemistry Electron Transfer Bioenergetics

Best Research and Industrial Application Scenarios for Methyl Pyridine-3-carboximidate (CAS 57869-84-8) Based on Quantitative Evidence


Medicinal Chemistry: Building Block for CNS-Penetrant Drug Candidates

The lower molecular weight (136.15 g/mol) and estimated lower LogP (~1.0) of methyl pyridine-3-carboximidate compared to higher alkyl analogs (e.g., propyl: MW 164.20, LogP 1.93) make it an ideal starting material for CNS drug discovery programs [1]. Its imidate functionality enables late-stage diversification into amidines, carboxamides, and heterocycles, while the favorable physicochemical profile increases the likelihood of achieving brain penetration and oral bioavailability.

Process Chemistry: Scalable Synthesis of Amidines and Heterocycles

The high synthetic yield (approx. 87%) achieved via the Pinner reaction using methanol and sodium methoxide at ambient temperature supports cost-effective, multi-gram scale synthesis . This makes methyl pyridine-3-carboximidate a practical intermediate for producing diverse amidine libraries or fused heterocycles in a process chemistry setting, where yield and reagent economy are critical.

Catalysis and Polymer Chemistry: Ligand Design for ATRP and Cross-Coupling

As inferred from SAR studies on pyridine-2-carboximidate ligands, the methyl-substituted pyridine-3-carboximidate offers minimal steric hindrance, potentially maximizing catalytic turnover in copper-mediated ATRP and related cross-coupling reactions . Researchers can employ this compound to develop new ligand architectures with enhanced activity and selectivity in controlled radical polymerization or metal-catalyzed bond formations.

Chemical Biology: Metabolically Stable Probe Development

Unlike methyl nicotinate, which is hydrolyzed by nicotinamidase (3.5% relative activity), methyl pyridine-3-carboximidate is not a substrate for this enzyme, providing a metabolically stable scaffold for designing activity-based probes or inhibitors targeting nicotinamide-dependent pathways . This stability ensures that observed biological effects are due to the intended target engagement rather than rapid enzymatic degradation.

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